20-Dihydroprogesterone Acetate

Vue d'ensemble

Description

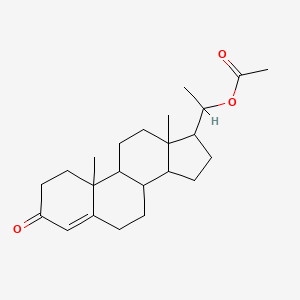

20-Dihydroprogesterone Acetate is a useful research compound. Its molecular formula is C23H34O3 and its molecular weight is 358.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

20-Dihydroprogesterone acetate (20-DPA) is a synthetic derivative of the natural hormone progesterone, known for its significant biological activities in various physiological processes. This article delves into the biological effects, mechanisms of action, and relevant research findings regarding 20-DPA, supported by data tables and case studies.

Overview of this compound

20-Dihydroprogesterone (20-DHP) exists in two diastereoisomers: 20α-DHP and 20β-DHP. These compounds exhibit distinct biological activities, particularly in relation to progesterone-like effects. The stereochemistry of these isomers influences their interaction with progesterone receptors and subsequent physiological responses.

Hormonal Regulation

The primary mechanism through which 20-DPA exerts its effects is through binding to progesterone receptors (PR). This binding activates various intracellular signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation in target tissues such as the endometrium and mammary glands .

Gene Expression Modulation

Research indicates that 20-DPA influences gene expression related to reproductive functions. For instance, it has been shown to upregulate genes associated with endometrial receptivity and embryo implantation . The use of real-time quantitative PCR has demonstrated changes in mRNA levels for key proteins involved in these processes when exposed to 20-DPA.

Case Studies

-

Endometrial Morphology Study

A comparative study assessed the effects of 20α-DHP and 20β-DHP on endometrial morphology using Haematoxylin-eosin staining. Results indicated that while 20α-DHP exhibited identical progesterone-like actions as natural progesterone, 20β-DHP showed partial activity. This suggests that the efficacy of these isomers can vary significantly based on their structural differences . -

Hormonal Influence on Cancer Cells

Another study explored the role of hormonal therapies involving 20-DPA in breast cancer cell lines. It was found that treatment with low doses of 20-DPA could inhibit cell proliferation via modulation of the cAMP/PKA pathway, highlighting its potential therapeutic applications in hormone-sensitive cancers .

Data Tables

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms of Action

20α-DHP is synthesized from progesterone through the action of 20α-hydroxysteroid dehydrogenases (20α-HSDs) and 17β-hydroxysteroid dehydrogenase (17β-HSD). It exhibits low affinity for progesterone receptors but demonstrates notable effects in various biological systems, including:

- Aromatase Inhibition : 20α-DHP has been identified as an aromatase inhibitor, which may reduce estrogen production in breast tissue in vitro .

- Selective Tissue Uptake : The compound is selectively taken up and retained in tissues such as the uterus, brain, and skeletal muscle, influencing cellular functions and hormone regulation .

Scientific Research Applications

The applications of 20α-DHP can be categorized into several key areas:

Chemistry

- Precursor in Synthesis : It serves as a precursor for synthesizing other steroidal compounds, facilitating the development of new pharmaceuticals.

Biology

- Cellular Processes : Research has focused on its role in hormone regulation and cellular signaling pathways. Studies have shown that it can modulate gene expression related to neuroprotection and reproductive health .

Medicine

- Hormone Replacement Therapy : 20α-DHP shows potential in hormone replacement therapies, particularly for conditions like endometriosis and menstrual disorders. Clinical trials have demonstrated its efficacy in alleviating symptoms associated with endometriosis, such as pelvic pain and dysmenorrhea .

Veterinary Medicine

- Reproductive Status Assessment : In veterinary sciences, enzyme-immunoassays using 20α-DHP have been developed to assess reproductive status in animals like rhinoceroses .

Case Studies and Clinical Trials

Several studies highlight the effectiveness of 20α-DHP in clinical settings:

| Study ID | Population | Intervention | Outcomes Reported | Key Findings |

|---|---|---|---|---|

| Cornillie et al. | Belgium (n=18) | Dydrogesterone 20–60 mg/day for 2–5 months | Endometriosis improvement | Significant reduction in AFS score; improvement observed in most patients |

| Ji et al. | China (n=60) | Dydrogesterone 20–30 mg/day on Day 5–25 of each cycle | Efficacy after treatment | 90% improvement rate; enhanced quality of life |

| Johnston et al. | Australia (n=49) | Dydrogesterone 10 mg/day for 9 months | Symptom relief | All but five patients reported no subjective symptoms after treatment |

| Trivedi et al. | India (n=98) | Dydrogesterone 10–20 mg/day on Day 5–25 of each cycle for 3–6 months | Pain relief; menstrual bleeding changes | Statistically significant reductions in pelvic pain and dysmenorrhea |

Industrial Applications

In the pharmaceutical industry, 20α-DHP is utilized not only as a research tool but also in the formulation of medications targeting hormonal imbalances. Its role as an aromatase inhibitor makes it valuable in developing treatments for hormone-sensitive cancers.

Propriétés

IUPAC Name |

1-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCKOQHPOYLYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.